
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group attached to a methanol moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has been shown to exhibit activity against certain bacteria and viruses, making it a candidate for the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in the treatment of infections. Its ability to disrupt microbial cell membranes and inhibit viral replication is of particular interest .
Industry
In the industrial sector, this compound is used in the formulation of various products, including disinfectants and preservatives.
Mécanisme D'action
The mechanism of action of (2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol involves the disruption of microbial cell membranes and inhibition of viral replication. The compound interacts with the lipid bilayer of cell membranes, causing structural changes that lead to cell lysis. Additionally, it can interfere with viral protein synthesis, preventing the replication of viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
Uniqueness
(2-((2,4-Dichlorobenzyl)oxy)-5-methylphenyl)methanol is unique due to its combination of a dichlorobenzyl group and a methanol moiety, which imparts distinct chemical and biological properties. Unlike 2,4-Dichlorobenzyl alcohol, which is primarily used as an antiseptic, this compound has broader applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C15H14Cl2O2 |
|---|---|
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
[2-[(2,4-dichlorophenyl)methoxy]-5-methylphenyl]methanol |
InChI |
InChI=1S/C15H14Cl2O2/c1-10-2-5-15(12(6-10)8-18)19-9-11-3-4-13(16)7-14(11)17/h2-7,18H,8-9H2,1H3 |
Clé InChI |
PFGWQXMJXNAWEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


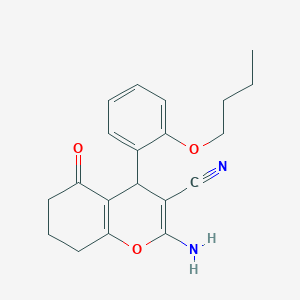

![(S)-1-(4-(7-(3-Hydroxynaphthalen-1-yl)-2-((1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B12995252.png)
![tert-Butyl 6-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B12995256.png)
![2-(5-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B12995260.png)

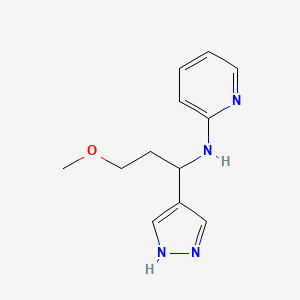
![5-Ethyl-2-isopropyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12995270.png)

![2,4-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12995277.png)
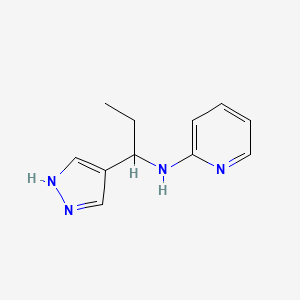
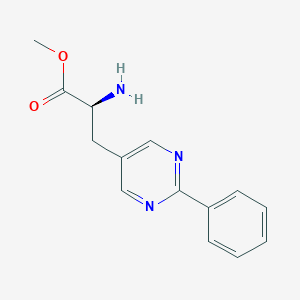
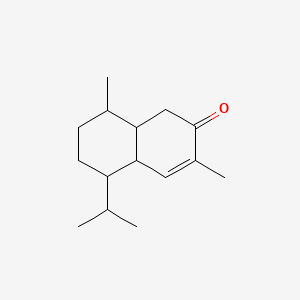
![tert-Butyl (7S)-7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12995297.png)
